Intermediate Lipophilicity (LogP = 1.80) Balances Aqueous Solubility and Membrane Permeability Relative to the Highly Polar 4-Amino Analog (LogP = −0.79) and the Highly Lipophilic Fmoc Analog (LogP = 3.62)
The target compound exhibits a computationally predicted octanol-water partition coefficient (LogP) of 1.80, which lies in an intermediate range considered favorable for oral bioavailability according to Lipinski's Rule of Five (recommended LogP ≤ 5) . In contrast, the unprotected 4-aminotetrahydropyran-4-carboxylic acid (CAS 39124-20-4) is substantially more hydrophilic with a predicted LogP of −0.79, a difference of 2.59 log units . At the opposite extreme, the Fmoc-protected analog (CAS 285996-72-7) is markedly more lipophilic with a predicted LogP of 3.62, representing a 1.82 log unit increase over the target compound . The Cbz analog (LogP 1.60) and Boc analog (LogP 0.99) flank the target compound on either side, with the benzylamino derivative occupying an distinct intermediate position not achievable with these standard protecting groups . A LogP difference of approximately 1 unit corresponds to a roughly 10-fold change in partition coefficient, translating into measurable differences in membrane permeation rates and tissue distribution potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.80 (ACD/Labs prediction, CAS 939761-30-5) |
| Comparator Or Baseline | 4-Amino analog: LogP = −0.79; Boc analog: LogP = 0.99; Cbz analog: LogP = 1.60; Fmoc analog: LogP = 3.62 (all ACD/Labs predicted values) |
| Quantified Difference | ΔLogP = +2.59 vs. 4-amino analog; ΔLogP = +0.81 vs. Boc analog; ΔLogP = +0.20 vs. Cbz analog; ΔLogP = −1.82 vs. Fmoc analog |
| Conditions | Predicted LogP values computed using Advanced Chemistry Development (ACD/Labs) software V11.02; experimental verification not located in primary literature |
Why This Matters
The intermediate LogP value uniquely positions this compound for applications requiring a balance between aqueous solubility and passive membrane permeability—a parameter critical for cell-based assay compatibility and in vivo pharmacokinetic optimization—without the excessive hydrophilicity of the free amine or the excessive lipophilicity of the Fmoc variant that may lead to aggregation or non-specific binding.
